4-(Furan-3-ylmethyl)thiomorpholine
Description
Properties
IUPAC Name |
4-(furan-3-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-4-11-8-9(1)7-10-2-5-12-6-3-10/h1,4,8H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUCJMICJQMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a furan derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a furan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan ring or the thiomorpholine ring.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated furan derivatives and bases like sodium hydride or potassium carbonate are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced furan derivatives and modified thiomorpholine rings.
Substitution: Various substituted furan and thiomorpholine derivatives.
Scientific Research Applications
4-(Furan-3-ylmethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Furan-3-ylmethyl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Thiomorpholine vs. Morpholine Derivatives
- Sulfur vs. Oxygen : Replacing oxygen in morpholine with sulfur in thiomorpholine increases lipophilicity (clogP +0.5–1.0) and reduces basicity due to sulfur’s lower electronegativity .
- Crystal Packing : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) form centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms, unlike morpholine analogs, which adopt different conformations and packing motifs .
Table 1: Structural Comparison of Thiomorpholine Derivatives
*Predicted based on analogs.
Antimicrobial Activity
- Thiomorpholine Derivatives: Exhibit activity against Gram-positive bacteria (e.g., S.
- Morpholine Derivatives : Broader spectrum, including Gram-negative targets, due to higher solubility and polar surface area .
- Nitrofuran-Thiomorpholine Hybrids : Compounds like 11 () show potent antitubercular activity (MIC ≤ 0.1 µg/mL) but suffer from poor solubility and metabolic stability, necessitating structural optimization .
Q & A
Basic: What are the standard synthetic routes for 4-(Furan-3-ylmethyl)thiomorpholine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves a nucleophilic substitution or condensation reaction between furan-3-carboxylic acid derivatives and thiomorpholine. For example, describes the reaction of furan-3-carboxylic acid with thiomorpholine under acidic or basic conditions to form a carbonyl linkage. Key factors influencing yield and purity include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Catalytic conditions : Acidic (e.g., HCl) or basic (e.g., KOH) environments optimize intermediate formation.
- Temperature : Room temperature or mild heating (40–60°C) balances reactivity and side-product suppression.
A comparative analysis of reaction conditions (e.g., acidic vs. basic) is critical for optimizing regioselectivity and minimizing by-products like sulfoxides or over-oxidized derivatives .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
Core techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the thiomorpholine and furan rings. For example, the methylene bridge (–CH₂–) between the furan and thiomorpholine resonates at δ 3.5–4.0 ppm .
- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C–S (680–750 cm⁻¹) confirm functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z ≈ 185.23 for C₉H₁₁NO₂S) .
Advanced: How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
The compound’s reactivity is governed by:
- Electron-rich furan ring : The oxygen atom in the furan enhances π-electron density, facilitating electrophilic aromatic substitution (EAS) at the 2- or 5-positions .
- Thiomorpholine’s lone pairs : The sulfur atom increases nucleophilicity at the nitrogen, enabling SN2 reactions with alkyl halides or acylating agents. highlights similar derivatives undergoing nucleophilic substitution with nitrobenzene analogs under reflux in acetonitrile .
- Steric effects : Substituents on the thiomorpholine ring (e.g., methyl groups) may hinder access to reactive sites, requiring tailored catalysts or elevated temperatures .
Advanced: What computational methods are employed to model the interaction between this compound and biological targets?
Answer:
Advanced modeling approaches include:
- Density Functional Theory (DFT) : Calculates electron distribution to predict binding affinity. For example, used DFT to analyze hydrogen bonding and π-π stacking in thiomorpholine derivatives .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, particularly for sulfur-mediated interactions with cysteine residues .
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···O bonds) to explain crystallographic packing and bioactivity trends .
Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
Stability studies should include:
- pH-dependent degradation : Monitor hydrolysis of the thiomorpholine ring using HPLC at pH 2–12. Acidic conditions may protonate the nitrogen, accelerating ring-opening .
- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (typically >150°C for thiomorpholines).
- Oxidative stability : Exposure to peroxides (e.g., H₂O₂) tests susceptibility to sulfoxide/sulfone formation, as seen in .
Advanced: What structural insights can X-ray crystallography provide for this compound derivatives?
Answer:
X-ray crystallography reveals:
- Conformational preferences : Chair vs. boat conformations of the thiomorpholine ring, influenced by substituents. showed that nitroaryl derivatives adopt chair conformations with quasi-axial substituents .
- Intermolecular interactions : Weak hydrogen bonds (C–H···O) and aromatic stacking motifs that stabilize crystal lattices and correlate with solubility .
- Bond parameters : S–C and C–N bond lengths (e.g., ~1.81 Å for S–C in thiomorpholine), critical for validating DFT models .
Basic: What are the key challenges in synthesizing enantiomerically pure this compound derivatives?
Answer:
Challenges include:
- Racemization at sulfur : The thiomorpholine’s sulfur center may racemize under basic conditions. Chiral HPLC or asymmetric catalysis (e.g., chiral auxiliaries) is required .
- Stereochemical control : Asymmetric synthesis routes, such as using enantiopure starting materials (e.g., (R)- or (S)-thiomorpholine), ensure stereochemical fidelity .
Advanced: How do substituents on the thiomorpholine ring modulate the compound’s pharmacokinetic properties?
Answer:
Substituent effects include:
- Lipophilicity : Electron-withdrawing groups (e.g., –NO₂) increase logP, enhancing membrane permeability but reducing solubility. notes nitro derivatives as precursors for lipophilic drug candidates .
- Metabolic soft spots : Sulfur oxidation to sulfoxides/sulfones (e.g., using Oxone®) alters clearance rates, as demonstrated in .
- Hydrogen-bonding capacity : Polar groups (e.g., –OH, –NH₂) improve aqueous solubility but may reduce CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
